molecular formula C6H8N2O3 B6618218 3-(5-amino-1,2-oxazol-3-yl)propanoic acid CAS No. 1517249-74-9

3-(5-amino-1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6618218
CAS No.: 1517249-74-9
M. Wt: 156.14 g/mol
InChI Key: TYLGXNLANAPYOH-UHFFFAOYSA-N
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Description

3-(5-amino-1,2-oxazol-3-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring with an amino group at the 5-position and a propanoic acid moiety. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

3-(5-amino-1,2-oxazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and oxazole ring can interact with biological macromolecules, influencing their function and activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Oxaprozin: A nonsteroidal anti-inflammatory drug with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor containing an oxazole moiety.

    Aleglitazar: An antidiabetic drug with an oxazole ring.

Uniqueness

3-(5-amino-1,2-oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid side chain makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGXNLANAPYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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